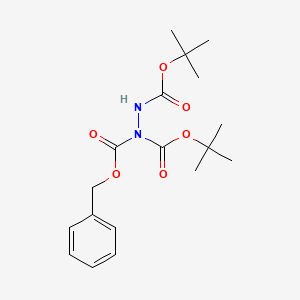

Boc,Z-NNH-Boc

Vue d'ensemble

Description

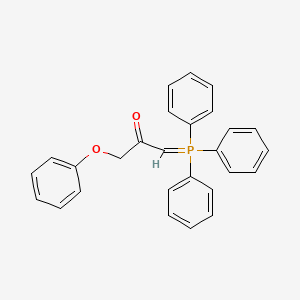

“Boc,Z-NNH-Boc” is a chemical compound with the molecular formula C18H26N2O6 . It has an average mass of 366.409 Da and a monoisotopic mass of 366.179077 Da . The compound is also known by other names such as 1-Benzyl 1,2-di-tert-butyl hydrazine-1,1,2-tricarboxylate and N,N’-BIS (TERT-BUTOXYCARBONYL)BENZYLOXYCARBOHYDRAZIDE .

Synthesis Analysis

The Boc group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . Traditional approaches for N-Boc deprotection rely largely on TFA-induced cleavage .Molecular Structure Analysis

The molecular structure of “Boc,Z-NNH-Boc” consists of 18 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 6 oxygen atoms . It has several properties including a density of 1.2±0.1 g/cm3, an index of refraction of 1.515, and a molar refractivity of 94.7±0.3 cm3 .Chemical Reactions Analysis

The N-Boc deprotection (deBoc) is a common reaction in pharmaceutical research and development, as well as pharma manufacturing . Use of a catalyst lowers the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent, facilitating product separation .Physical And Chemical Properties Analysis

“Boc,Z-NNH-Boc” has several physical and chemical properties. It has 8 H bond acceptors, 1 H bond donor, and 8 freely rotating bonds . It has an ACD/LogP of 3.87 and a polar surface area of 94 Å2 . Its polarizability is 37.5±0.5 10-24 cm3, and it has a surface tension of 42.1±3.0 dyne/cm .Applications De Recherche Scientifique

1. Photocatalytic Degradation of Antibiotics

A study by Kang et al. (2020) developed a dual Z-scheme CN/MS/BOC ternary heterojunction photocatalyst by co-modifying Bi24O31Cl10 (BOC) with MoS2 (MS) and g-C3N4 (CN) for the enhanced visible-light photodegradation of the antibiotic tetracycline (TC). The optimal catalyst showed a significant increase in photocatalytic efficiency, achieving a 97.5% removal rate of TC under visible-light irradiation, which was substantially higher than that of the individual components. This research highlights the potential of advanced photocatalytic materials for environmental remediation, particularly in decomposing persistent pharmaceutical pollutants in water sources (Kang, Jin, Li, Wang, Chen, & Wang, 2020).

2. Ultra-High Temperature Ceramics

Fahrenholtz and Hilmas (2017) reviewed the state of knowledge and emerging research directions for ultra-high temperature ceramics (UHTCs), materials that can withstand extreme environments due to their high melting points. These materials, including borides, carbides, and nitrides of early transition metals like Zr, Hf, Nb, and Ta, have potential applications in aerospace and other industries requiring materials that can endure severe thermal and mechanical stress. The review discusses challenges in synthesis, processing, and characterization of UHTCs, and highlights the need for further research in this area (Fahrenholtz & Hilmas, 2017).

Mécanisme D'action

Target of Action

Boc,Z-NNH-Boc is a chemical compound that primarily targets amino functions . It is used as a protecting group for amines, particularly in the field of peptide synthesis . The compound’s primary role is to protect amines as less reactive carbamates, making it a crucial tool in the synthesis of multifunctional targets .

Mode of Action

The mode of action of Boc,Z-NNH-Boc involves its interaction with its targets, the amines. The compound forms Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . This interaction results in the formation of Boc-protected amines and amino acids, which are stable towards most nucleophiles and bases .

Biochemical Pathways

Boc,Z-NNH-Boc affects the biochemical pathways involved in the synthesis of peptides. The compound plays a pivotal role in the protection of amino functions, which often occur in the context of peptide synthesis . By protecting amines as less reactive carbamates, Boc,Z-NNH-Boc facilitates the synthesis of multifunctional targets .

Pharmacokinetics

The compound’s molecular weight is 36642 , which may influence its absorption, distribution, metabolism, and excretion

Result of Action

The result of Boc,Z-NNH-Boc’s action is the formation of Boc-protected amines and amino acids . These protected amines and amino acids are stable towards most nucleophiles and bases, making them less reactive . This facilitates the synthesis of multifunctional targets, particularly in the field of peptide synthesis .

Action Environment

The action of Boc,Z-NNH-Boc can be influenced by environmental factors such as the presence of a base and the anhydrous or aqueous conditions under which the reaction takes place The compound’s stability and efficacy can also be affected by these factors

Propriétés

IUPAC Name |

benzyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O6/c1-17(2,3)25-14(21)19-20(16(23)26-18(4,5)6)15(22)24-12-13-10-8-7-9-11-13/h7-11H,12H2,1-6H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHCFMGYSCLJXTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN(C(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471954 | |

| Record name | Boc,Z-NNH-Boc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc,Z-NNH-Boc | |

CAS RN |

202980-91-4 | |

| Record name | Boc,Z-NNH-Boc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

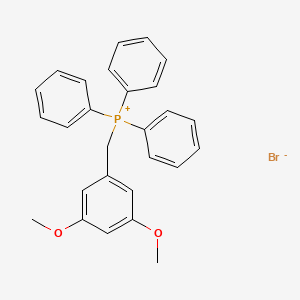

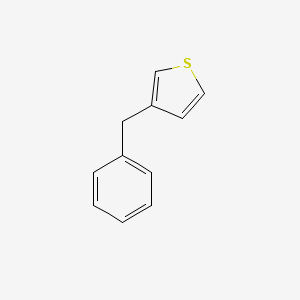

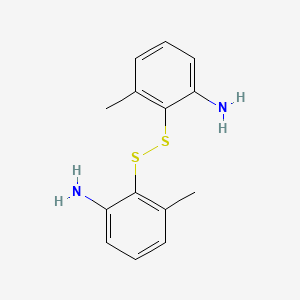

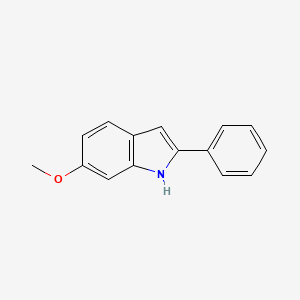

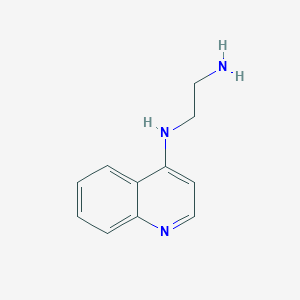

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2-Dimethyl-6-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B1625121.png)

![1-Bromospiro[2.2]pentane](/img/structure/B1625124.png)

![2-acetamido-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1625126.png)